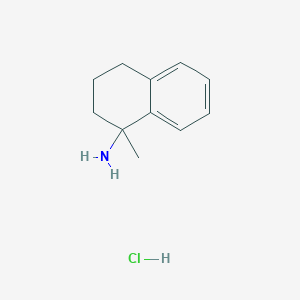

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Übersicht

Beschreibung

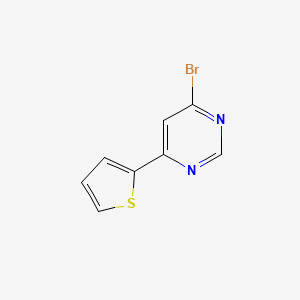

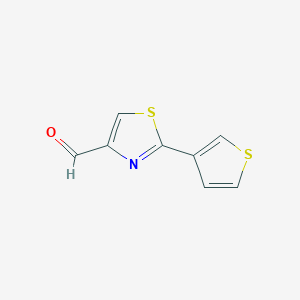

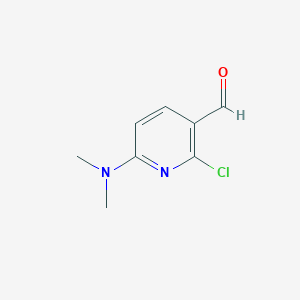

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 . It is used in the preparation of new chiral phosphine-aminophosphine ligands .

Molecular Structure Analysis

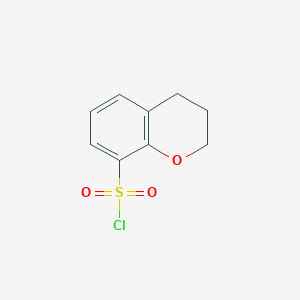

The InChI code for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is 1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

®-1,2,3,4-Tetrahydro-1-naphthylamine, a similar compound, is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might also participate in similar reactions.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 194-195°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

-

General Information

- “1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with the CAS Number: 1240528-50-0 . It has a molecular weight of 197.71 . The compound is typically stored at room temperature .

- It is a solid substance with a melting point of 194-195°C . The compound is considered hazardous, with safety information indicating it can cause harm if swallowed or if it comes into contact with skin or eyes .

-

Applications

- This compound has diverse applications in scientific research due to its structural complexity. It is used in various fields like medicinal chemistry, material science, and organic synthesis.

- One specific application of this compound is in studies of real-time chiral discrimination of enantiomers . It is also used in studies of kinetic resolution of chiral amines with -transaminase using an enzyme-membrane reactor .

-

Iodocyclization of 4-aryl-4-pentenoic acids

- Field: Organic Chemistry

- Application: ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . Iodocyclization is a type of cyclization reaction where an iodine atom is incorporated into the product .

- Method: The exact method of application or experimental procedures would depend on the specific reaction conditions, which can vary based on the substrates and desired products .

- Results: The outcome of this application is the formation of a cyclic compound through the incorporation of an iodine atom .

-

Preparation of chiral phosphine-aminophosphine ligands

- Field: Coordination Chemistry

- Application: 1,2,3,4-Tetrahydro-1-naphthylamine has been used in the preparation of new chiral phosphine-aminophosphine ligands . These ligands can be used in various coordination chemistry applications, including catalysis .

- Method: The preparation of these ligands would involve the reaction of 1,2,3,4-Tetrahydro-1-naphthylamine with appropriate phosphine precursors .

- Results: The result of this application is the formation of new chiral phosphine-aminophosphine ligands .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .

Eigenschaften

IUPAC Name |

1-methyl-3,4-dihydro-2H-naphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXVYEWDDGRQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)